Methyl 4-(2-oxopropoxy)benzoate
Description
Methyl 4-(2-oxopropoxy)benzoate is an aromatic ester featuring a methyl benzoate core substituted at the para position with a 2-oxopropoxy group (–OCH₂COCH₃). Its characterization likely employs nuclear magnetic resonance (NMR), mass spectrometry (MS), and crystallographic techniques, as seen in analogous compounds .
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 4-(2-oxopropoxy)benzoate |
InChI |
InChI=1S/C11H12O4/c1-8(12)7-15-10-5-3-9(4-6-10)11(13)14-2/h3-6H,7H2,1-2H3 |
InChI Key |
OBKXBSQEZIVWQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzoate Derivatives
The following table highlights key structural and functional differences between Methyl 4-(2-oxopropoxy)benzoate and related compounds:
Key Observations:
- Electronic Effects : The 2-oxopropoxy group in the target compound introduces moderate electron-withdrawing effects via its ketone moiety, contrasting with the electron-donating –OH group in Methyl 4-hydroxybenzoate. This difference impacts reactivity in ester hydrolysis or electrophilic substitution .
- Polarity and Solubility : Ethyl 4-(sulfooxy)benzoate exhibits significantly higher polarity due to the sulfonic acid group, whereas this compound’s ketone enhances polarity relative to unsubstituted benzoates but less than sulfonated analogs .
- Pharmacological Potential: Compounds like C1 () integrate complex heterocycles (quinoline-piperazine), enabling targeted biological interactions, unlike the simpler oxypropanoyl group in the target compound .
Stability and Reactivity
- Ester Hydrolysis : The 2-oxopropoxy group may stabilize the ester against hydrolysis compared to electron-rich substituents (e.g., –OCH₃), as electron-withdrawing groups reduce nucleophilic attack at the carbonyl.
- Ketone Reactivity: The ketone in the oxypropanoyl group could participate in condensation or nucleophilic additions, contrasting with inert substituents like –CF₃ in ’s compound .
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